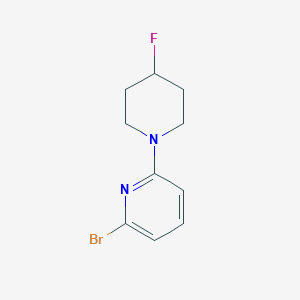
Cyclopropyl(4,4-difluorocyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4,4-difluorocyclohexyl)methanol is an organic compound with the molecular formula C10H16F2O It is a fluorinated derivative of cyclohexylmethanol, where the cyclohexane ring is substituted with two fluorine atoms at the 4-position and a cyclopropyl group at the methanol carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropyl(4,4-difluorocyclohexyl)methanol can be synthesized through a multi-step process. One common method involves the reduction of 4,4-difluorocyclohexanone with a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The resulting 4,4-difluorocyclohexanol is then subjected to further reactions to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(4,4-difluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield 4,4-difluorocyclohexanone, while substitution reactions could produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Cyclopropyl(4,4-difluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in understanding the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(4,4-difluorocyclohexyl)methanol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluorocyclohexanemethanol: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclohexylmethanol: Does not contain fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluorocyclohexanol: Similar structure but lacks the methanol group.
Uniqueness
Cyclopropyl(4,4-difluorocyclohexyl)methanol is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C10H16F2O |
|---|---|
Peso molecular |
190.23 g/mol |
Nombre IUPAC |
cyclopropyl-(4,4-difluorocyclohexyl)methanol |
InChI |
InChI=1S/C10H16F2O/c11-10(12)5-3-8(4-6-10)9(13)7-1-2-7/h7-9,13H,1-6H2 |
Clave InChI |
GZYPCBAPONJFFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2CCC(CC2)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)




![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)
